Cas no 2171837-02-6 (6-methyl-1-oxa-7lambda6-thia-4-azaspiro4.4nonane-7,7-dione)

6-Methyl-1-oxa-7lambda6-thia-4-azaspiro[4.4]nonane-7,7-dione is a spirocyclic sulfonamide derivative characterized by its unique heterocyclic structure, combining oxygen, sulfur, and nitrogen within a rigid spiro framework. This compound is of interest in medicinal chemistry and organic synthesis due to its potential as a versatile intermediate or pharmacophore. The sulfonyl group enhances reactivity, while the spirocyclic core offers conformational restraint, which can improve binding selectivity in target interactions. Its stability and synthetic accessibility make it suitable for further functionalization or exploration in drug discovery. The compound's structural features may also contribute to enhanced metabolic stability in biological applications.
6-methyl-1-oxa-7lambda6-thia-4-azaspiro4.4nonane-7,7-dione structure
2171837-02-6 structure
Product name:6-methyl-1-oxa-7lambda6-thia-4-azaspiro4.4nonane-7,7-dione
CAS No:2171837-02-6
MF:C7H13NO3S
MW:191.248020887375
CID:5968424
PubChem ID:165600448

6-methyl-1-oxa-7lambda6-thia-4-azaspiro4.4nonane-7,7-dione Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-1-oxa-7lambda6-thia-4-azaspiro4.4nonane-7,7-dione
    • EN300-1645505
    • 2171837-02-6
    • 6-methyl-1-oxa-7lambda6-thia-4-azaspiro[4.4]nonane-7,7-dione
    • Inchi: 1S/C7H13NO3S/c1-6-7(8-3-4-11-7)2-5-12(6,9)10/h6,8H,2-5H2,1H3
    • InChI Key: GSBPGAZOSURGJL-UHFFFAOYSA-N
    • SMILES: S1(CCC2(C1C)NCCO2)(=O)=O

Computed Properties

  • Exact Mass: 191.06161445g/mol
  • Monoisotopic Mass: 191.06161445g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 63.8Ų

6-methyl-1-oxa-7lambda6-thia-4-azaspiro4.4nonane-7,7-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1645505-0.1g
6-methyl-1-oxa-7lambda6-thia-4-azaspiro[4.4]nonane-7,7-dione
2171837-02-6
0.1g
$943.0 2023-06-04
Enamine
EN300-1645505-100mg
6-methyl-1-oxa-7lambda6-thia-4-azaspiro[4.4]nonane-7,7-dione
2171837-02-6
100mg
$741.0 2023-09-22
Enamine
EN300-1645505-2.5g
6-methyl-1-oxa-7lambda6-thia-4-azaspiro[4.4]nonane-7,7-dione
2171837-02-6
2.5g
$2100.0 2023-06-04
Enamine
EN300-1645505-5.0g
6-methyl-1-oxa-7lambda6-thia-4-azaspiro[4.4]nonane-7,7-dione
2171837-02-6
5g
$3105.0 2023-06-04
Enamine
EN300-1645505-0.5g
6-methyl-1-oxa-7lambda6-thia-4-azaspiro[4.4]nonane-7,7-dione
2171837-02-6
0.5g
$1027.0 2023-06-04
Enamine
EN300-1645505-250mg
6-methyl-1-oxa-7lambda6-thia-4-azaspiro[4.4]nonane-7,7-dione
2171837-02-6
250mg
$774.0 2023-09-22
Enamine
EN300-1645505-500mg
6-methyl-1-oxa-7lambda6-thia-4-azaspiro[4.4]nonane-7,7-dione
2171837-02-6
500mg
$809.0 2023-09-22
Enamine
EN300-1645505-2500mg
6-methyl-1-oxa-7lambda6-thia-4-azaspiro[4.4]nonane-7,7-dione
2171837-02-6
2500mg
$1650.0 2023-09-22
Enamine
EN300-1645505-10.0g
6-methyl-1-oxa-7lambda6-thia-4-azaspiro[4.4]nonane-7,7-dione
2171837-02-6
10g
$4606.0 2023-06-04
Enamine
EN300-1645505-0.05g
6-methyl-1-oxa-7lambda6-thia-4-azaspiro[4.4]nonane-7,7-dione
2171837-02-6
0.05g
$900.0 2023-06-04

Additional information on 6-methyl-1-oxa-7lambda6-thia-4-azaspiro4.4nonane-7,7-dione

Exploring the Chemistry and Applications of 6-methyl-1-oxa-7lambda6-thia-4-azaspiro4.4nonane-7,7-dione (CAS No. 2171837-02-6)

In the rapidly evolving field of organic chemistry, 6-methyl-1-oxa-7lambda6-thia-4-azaspiro4.4nonane-7,7-dione (CAS No. 2171837-02-6) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its spirocyclic framework and heteroatom-rich architecture, is a subject of interest for researchers exploring novel pharmaceutical intermediates and functional materials. Its systematic name, though complex, reflects the intricate balance of oxygen, sulfur, and nitrogen atoms within its molecular structure, making it a compelling case study for modern synthetic chemistry.

The CAS No. 2171837-02-6 compound belongs to a class of spirocyclic sulfonamides, which are increasingly recognized for their role in drug discovery. Recent trends in AI-driven molecular design and computational chemistry have highlighted the importance of such scaffolds in developing targeted therapies. Users frequently search for terms like "spirocyclic compounds in medicine" or "sulfone derivatives in drug development," underscoring the relevance of this molecule in contemporary research. Its 6-methyl substitution further enhances its stability, a critical factor for bioavailability optimization in medicinal chemistry.

From a synthetic perspective, 6-methyl-1-oxa-7lambda6-thia-4-azaspiro4.4nonane-7,7-dione exemplifies advancements in green chemistry methodologies. Laboratories are now prioritizing atom-efficient routes to construct such complex systems, aligning with global demands for sustainable synthesis. Searches for "eco-friendly heterocycle synthesis" or "catalysis in spirocycle formation" reflect this shift. The compound’s 1-oxa-7lambda6-thia moiety also presents opportunities for chemo-selective transformations, a hot topic in click chemistry and bioconjugation techniques.

Beyond pharmaceuticals, CAS No. 2171837-02-6 has potential in material science, particularly in designing high-performance polymers. Its rigid spiro4.4nonane core could impart thermal stability to specialty plastics, a feature often queried as "heat-resistant polymer additives." Additionally, the 7,7-dione group may serve as a crosslinking agent, relevant to 3D printing resins and coatings technology—areas experiencing exponential growth in industrial applications.

Analytical characterization of this compound involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry, topics frequently searched by analytical chemists. The 4-azaspiro segment’s conformational dynamics are particularly intriguing, with computational studies often focusing on "spirocycle conformational analysis." Such investigations are vital for understanding the molecule’s structure-activity relationships (SAR), a cornerstone in rational drug design.

In conclusion, 6-methyl-1-oxa-7lambda6-thia-4-azaspiro4.4nonane-7,7-dione represents a multifaceted compound bridging medicinal chemistry, sustainable synthesis, and advanced materials. Its study addresses pressing questions in molecular innovation while aligning with industry trends toward functional diversity and environmental responsibility. As research progresses, this molecule may unlock new paradigms in small-molecule therapeutics and smart material engineering.

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